

An In-Depth Technical Guide to the Pharmacological Properties of Anisodamine Hydrobromide

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Compound of Interest

Compound Name: *Anisodamine hydrobromide*

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Abstract

Anisodamine hydrobromide, a tropane alkaloid derived from the plant *Anisodus tanguticus*, is a non-selective muscarinic and nicotinic acetylcholine receptor antagonist, as well as an α 1-adrenergic receptor antagonist.[1][2][3][4] It is primarily utilized in China for the treatment of acute circulatory shock, particularly septic shock.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of **Anisodamine hydrobromide**, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Introduction

Anisodamine is a naturally occurring atropine derivative that has been synthesized and extensively studied.[2] Compared to atropine and scopolamine, it is considered to be less potent and less toxic, with reduced central nervous system side effects due to its poor ability to cross the blood-brain barrier.[1][2] Its primary therapeutic application has been in the management of septic shock, with proposed mechanisms centered on the improvement of microcirculation.[2] Additionally, it has been investigated for a wide range of other conditions, including organophosphate poisoning, gastric ulcers, and respiratory diseases.[2]

Mechanism of Action

Anisodamine hydrobromide exerts its pharmacological effects through multiple receptor systems:

- **Muscarinic Acetylcholine Receptor (mAChR) Antagonism:** As a non-selective anticholinergic agent, anisodamine blocks muscarinic receptors. This action leads to the relaxation of smooth muscles and a reduction in glandular secretions.[\[1\]](#)[\[5\]](#)
- **Nicotinic Acetylcholine Receptor (nAChR) Antagonism:** Anisodamine also acts as a nicotinic cholinergic antagonist.[\[4\]](#)
- **α 1-Adrenergic Receptor Antagonism:** Anisodamine is a weak antagonist of α 1-adrenergic receptors, which is thought to contribute to its vasodilating activity.[\[2\]](#)[\[6\]](#)

Beyond direct receptor antagonism, **Anisodamine hydrobromide**'s therapeutic effects in conditions like septic shock are attributed to its influence on key signaling pathways, including the cholinergic anti-inflammatory pathway and the PI3K/Akt pathway, as well as its antioxidant properties.[\[2\]](#)[\[5\]](#)

Quantitative Pharmacological Data

Quantitative data on the pharmacological properties of **Anisodamine hydrobromide** is crucial for understanding its potency and selectivity. The following tables summarize the available data. Note: Specific K_i or IC_{50} values for **Anisodamine hydrobromide** at muscarinic and nicotinic receptors are not readily available in publicly accessible literature.

Table 1: Receptor Binding Affinity

Receptor Target	Ligand	Parameter	Value	Species	Tissue/System	Citation
α1-Adrenergic Receptor	Anisodamine	pA2 (vs. Norepinephrine)	4.81 ± 0.11	Canine	Femoral Artery	[7]
α1-Adrenergic Receptor	Anisodamine	pA2 (vs. Phenylephrine)	4.86 ± 0.20	Canine	Femoral Artery	[7]
α1-Adrenoceptors	Raceanisdamine	pKi (vs. WB-4101)	2.63	Rat	Brain membrane	[6]
α1-Adrenoceptors	Raceanisdamine	pKi (vs. Clonidine)	1.61	Rat	Brain membrane	[6]

Table 2: Pharmacokinetic Parameters in Rats

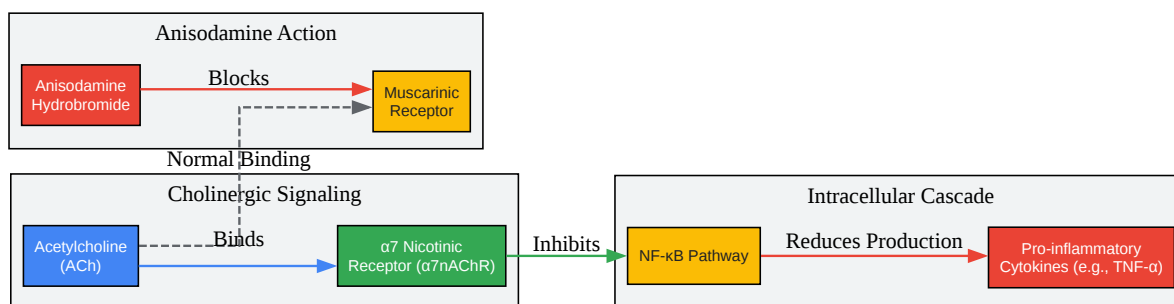
Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC(0-t) (ng·h/mL)	T1/2 (h)	Bioavailability (%)	Citation
Oral	12.5	118.3 ± 45.9	0.21 ± 0.16	134.1 ± 34.5	2.9 ± 0.8	10.78	
Intravenous	4	1736.6 ± 453.5	0.03	1119.5 ± 241.8	5.3 ± 1.4	-	
Intramuscular (Human)	Single dose	-	~1	-	2-3	-	[2]

Key Signaling Pathways

Anisodamine hydrobromide modulates several critical intracellular signaling pathways, which are central to its anti-inflammatory and protective effects.

Cholinergic Anti-Inflammatory Pathway

Anisodamine's blockade of muscarinic receptors is hypothesized to increase the availability of acetylcholine to bind to $\alpha 7$ nicotinic acetylcholine receptors ($\alpha 7$ nAChR) on immune cells, such as macrophages. This interaction activates the cholinergic anti-inflammatory pathway, leading to a reduction in the production of pro-inflammatory cytokines.[5]

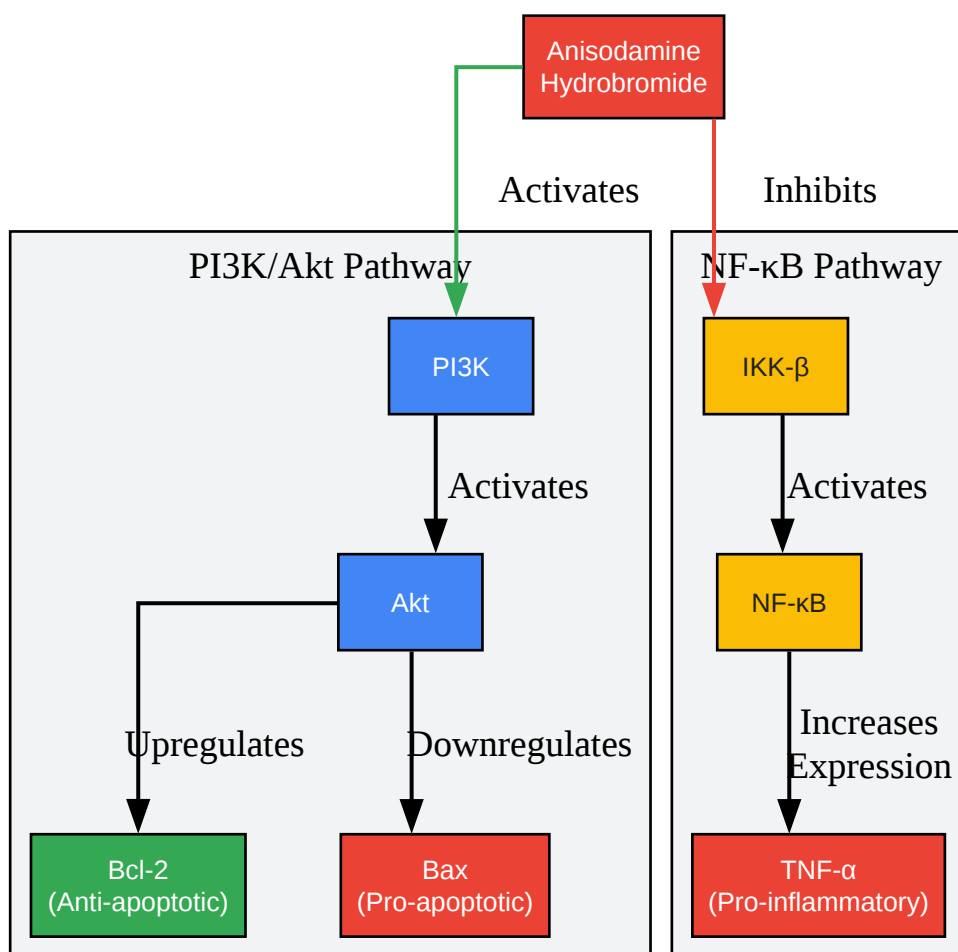


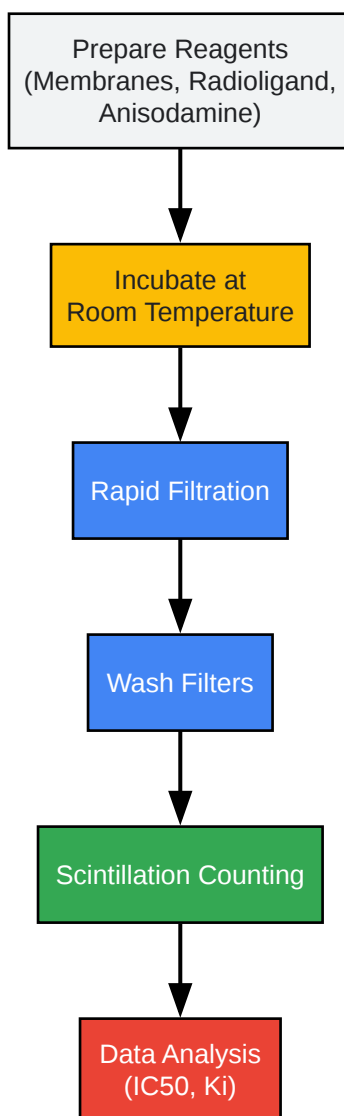
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Cholinergic Anti-Inflammatory Pathway Modulation

PI3K/Akt and NF- κ B Signaling Pathways

Anisodamine hydrobromide has been shown to activate the PI3K/Akt pathway while inhibiting the NF- κ B pathway. The PI3K/Akt pathway is crucial for cell survival and proliferation, while the NF- κ B pathway is a key regulator of inflammation. By modulating these pathways, Anisodamine can reduce inflammation and apoptosis.





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